molecular formula C10H14BrNO2S2 B14897189 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14897189
M. Wt: 324.3 g/mol
InChI Key: CDWNPWOAHYKZRB-UHFFFAOYSA-N
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Description

The compound 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a sulfone derivative featuring a tetrahydrothiophene 1,1-dioxide core substituted at the 3-position with a methylamino group bearing a 5-bromothiophen-2-ylmethyl moiety. This structure combines the electron-withdrawing sulfone group with a brominated thiophene ring, which may enhance its utility in organic synthesis, materials chemistry, or pharmaceutical intermediates . The tetrahydrothiophene 1,1-dioxide framework, analogous to sulfolane (a well-known polar aprotic solvent; CAS 126-33-0 ), suggests high thermal stability and solubility in polar media.

Properties

Molecular Formula

C10H14BrNO2S2

Molecular Weight

324.3 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-N-methyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C10H14BrNO2S2/c1-12(6-9-2-3-10(11)15-9)8-4-5-16(13,14)7-8/h2-3,8H,4-7H2,1H3

InChI Key

CDWNPWOAHYKZRB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(S1)Br)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Alkylation of Methylamine with (5-Bromothiophen-2-yl)methyl Halide

This two-step approach begins with synthesizing the (5-bromothiophen-2-yl)methyl halide intermediate, followed by its reaction with methylamine.

Step 1: Synthesis of (5-Bromothiophen-2-yl)methyl Bromide
The bromination of 2-thiophenemethanol at the 5-position can be achieved using bromine in the presence of iron powder as a catalyst, a method analogous to the bromination of o-methoxyphenol reported in CN104693014A. Subsequent treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) converts the alcohol to the corresponding bromide.

Step 2: N-Alkylation of Methylamine
The secondary amine is formed via nucleophilic substitution, where methylamine reacts with (5-bromothiophen-2-yl)methyl bromide in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃). This mirrors the alkylation strategies observed in the synthesis of disaccharides involving tert-butyldiphenylsilyl protections.

Step Reagents/Conditions Yield (Hypothetical) Reference
1 Br₂, Fe powder, CH₂Cl₂, 0–5°C ~85%
2 Methylamine, K₂CO₃, DMF, 60°C, 12h ~70%

Reductive Amination Approach

A one-pot reductive amination between methylamine and 5-bromothiophene-2-carbaldehyde, followed by coupling to a sulfolane derivative, offers an alternative pathway.

Step 1: Formation of (5-Bromothiophen-2-yl)methylamine
5-Bromothiophene-2-carbaldehyde reacts with methylamine in methanol under reflux, with sodium cyanoborohydride (NaBH₃CN) facilitating reductive amination. This method is akin to Claisen–Schmidt condensations employing aldehydes and ketones.

Step 2: Coupling to 3-Oxo-tetrahydrothiophene 1,1-dioxide
The resulting amine undergoes nucleophilic attack on 3-oxo-tetrahydrothiophene 1,1-dioxide, activated as its enolate using a strong base (e.g., LDA). This step parallels ketone-amine couplings in heterocyclic chemistry.

Step Reagents/Conditions Yield (Hypothetical) Reference
1 NaBH₃CN, MeOH, reflux, 6h ~65%
2 LDA, THF, −78°C, 2h ~55%

Nucleophilic Substitution on Sulfolane Derivatives

This route functionalizes preformed sulfolane cores with a bromine leaving group at position 3, enabling displacement by the target amine.

Step 1: Bromination of Tetrahydrothiophene 1,1-dioxide
Tetrahydrothiophene 1,1-dioxide is brominated at position 3 using N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄. Similar bromination selectivity is observed in Friedel–Crafts acylations of thiophenes.

Step 2: Amine Coupling
The 3-bromo-sulfolane intermediate reacts with ((5-bromothiophen-2-yl)methyl)(methyl)amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃), analogous to Stille couplings in conjugated systems.

Step Reagents/Conditions Yield (Hypothetical) Reference
1 NBS, AIBN, CCl₄, 80°C, 8h ~75%
2 Pd(PPh₃)₄, Cs₂CO₃, DMF, 100°C, 24h ~60%

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Yield Efficiency
Alkylation Straightforward, minimal steps Low regioselectivity in bromination Moderate (~70%)
Reductive Amination Avoids halogenated intermediates Requires unstable enolate formation Low (~55%)
Nucleophilic Substitution High functional group tolerance Palladium catalyst cost Moderate (~60%)
  • Method 1 is favored for scalability but struggles with byproducts from over-alkylation.
  • Method 2 offers greener chemistry but faces challenges in isolating the enolate intermediate.
  • Method 3 provides precise coupling but incurs higher costs due to palladium catalysts.

Challenges and Optimization Strategies

  • Regioselective Bromination : Achieving mono-bromination at the 5-position of thiophene requires careful control of stoichiometry and temperature, as excess bromine leads to di-substitution.
  • Amine Stability : The secondary amine is prone to oxidation, necessitating inert atmospheres and dry solvents during synthesis.
  • Catalyst Recycling : Palladium catalysts in Method 3 can be recovered via ligand engineering, reducing overall costs.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfone derivatives, focusing on structural features, synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula CAS Number Key Applications/Reactivity References
3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide Tetrahydrothiophene sulfone core, 5-bromo-thiophene substituent, methylamino linker C₁₀H₁₅BrN₂O₂S₂ Not specified Potential intermediate for pharmaceuticals or materials; bromine enables cross-coupling
3-(((5-Bromofuran-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide Furan instead of thiophene, lacks sulfur in aromatic ring C₁₀H₁₅BrN₂O₃S Not specified Discontinued (likely due to lower stability or reactivity vs. thiophene analogs)
3-(3-Bromo-2,5-dimethyl-1H-pyrrol-1-yl)tetrahydrothiophene 1,1-dioxide Pyrrole substituent, bromine at pyrrole 3-position C₁₀H₁₃BrN₂O₂S 1365942-34-2 Pharmaceutical intermediate (specific use undisclosed)
3-Bromobenzothiophene 1,1-dioxide Benzothiophene sulfone, bromine at 3-position C₈H₅BrO₂S 16957-97-4 Building block for organic electronics or medicinal chemistry
Sulfolane (Tetrahydrothiophene 1,1-dioxide) Unsubstituted sulfone core C₄H₈O₂S 126-33-0 Industrial solvent, gas purification

Physicochemical Properties

  • Solubility : Sulfolane derivatives (e.g., the target compound) are highly polar, with solubility comparable to sulfolane (miscible in water and organic solvents) .
  • Thermal Stability : The sulfone group increases decomposition temperatures; brominated analogs may decompose at ~200–250°C, similar to related bromothiophenes .

Research Findings and Gaps

  • Key Advantages of Target Compound : Combines sulfone stability with bromothiophene’s versatility in cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Limitations vs. Analogs : Lacks the extended conjugation of benzothiophene dioxides, limiting optoelectronic applications .
  • Unresolved Questions : Pharmacological activity and precise synthetic protocols remain underexplored in the literature.

Biological Activity

3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

  • Molecular Formula : C9H12BrNO2S2
  • Molecular Weight : 303.24 g/mol

This compound features a bromothiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.

Biological Activity Overview

Research on this compound indicates various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : The presence of sulfur in the structure may contribute to its antioxidant capabilities.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal potential applications in cancer therapy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties suggest it could neutralize ROS, thereby protecting cells from oxidative stress.
  • Interference with Cell Signaling Pathways : There is potential for modulation of signaling pathways relevant to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory effects on bacteria
AntioxidantScavenging of free radicals
CytotoxicityInduces apoptosis in cancer cells

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular WeightAntimicrobial ActivityCytotoxicity
This compound303.24 g/molModerateHigh
Thiophene Derivative A290.30 g/molLowModerate
Thiophene Derivative B295.50 g/molHighLow

Case Studies

Several studies have highlighted the biological significance of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that derivatives of thiophene exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting that structural modifications can enhance efficacy (Reference ).
  • Cytotoxicity in Cancer Cell Lines : Research indicated that compounds with similar structures showed promising results in inducing apoptosis in various cancer cell lines, proposing a potential therapeutic application (Reference ).

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)tetrahydrothiophene 1,1-dioxide, and how is reaction progress monitored?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting a bromothiophene precursor (e.g., 5-bromothiophene-2-carbaldehyde) with a tetrahydrothiophene-diamine derivative in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is often used to neutralize byproducts like HCl . Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization, and purification is achieved via column chromatography using silica gel (60–120 mesh). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 equivalents of reactants) and reaction times of 48–72 hours at room temperature .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, such as the methylamino group and bromothiophene ring. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) is assessed via HPLC with a C18 column (acetonitrile/water mobile phase). X-ray crystallography, if feasible, resolves stereochemical ambiguities in the tetrahydrothiophene 1,1-dioxide moiety .

Advanced Research Questions

Q. How does the bromothiophene substituent influence the compound’s bioactivity, particularly in enzyme inhibition assays?

  • Methodological Answer : The 5-bromo group on the thiophene ring enhances π-alkyl and π-sulfur interactions with residues like Ile199 and Cys172 in MAO-B, as shown in molecular docking studies. Competitive inhibition assays (e.g., using kynuramine as a substrate) reveal IC₅₀ values in the micromolar range. Structure-activity relationship (SAR) analyses indicate that replacing bromine with smaller halogens (e.g., Cl) reduces potency by 30–50%, likely due to weaker van der Waals interactions .

Q. What computational strategies predict binding affinities and selectivity of this compound for target proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking software (AutoDock Vina) model interactions with enzymes like MAO-B. Key parameters include binding free energy calculations (MM-PBSA) and hydrogen bond analysis with residues Tyr60 and Ser58. Pharmacophore modeling identifies the tetrahydrothiophene 1,1-dioxide group as critical for maintaining the compound’s planar conformation, which enhances binding pocket compatibility .

Q. How can regioselectivity challenges during alkylation of the tetrahydrothiophene ring be addressed?

  • Methodological Answer : Regioselectivity is improved by using bulky bases (e.g., LDA) to deprotonate specific sites or employing transition-metal catalysts (e.g., Pd(OAc)₂) for directed C–H functionalization. Solvent polarity (e.g., DMF vs. THF) also influences reaction pathways. For example, polar aprotic solvents favor N-alkylation over O-alkylation by stabilizing intermediate transition states .

Data Contradictions and Resolution

Q. Discrepancies in reported inhibitory activity: How should researchers validate conflicting IC₅₀ values?

  • Methodological Answer : Variations in IC₅₀ values (e.g., 1.03 µM vs. 2.5 µM) may arise from differences in assay conditions (pH, substrate concentration) or enzyme sources (recombinant vs. tissue-extracted MAO-B). Standardization using a reference inhibitor (e.g., selegiline) and strict adherence to protocols (e.g., pre-incubation time of 15 minutes) minimizes variability. Cross-validation via isothermal titration calorimetry (ITC) provides complementary affinity data .

Methodological Best Practices

Q. What in silico and in vitro approaches are synergistic for optimizing this compound’s pharmacokinetic profile?

  • Methodological Answer : Combine ADMET predictions (e.g., SwissADME) with experimental Caco-2 permeability assays to assess bioavailability. Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities. For solubility enhancement, co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) is recommended, guided by phase-diagram analysis .

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